BexB protein is predominantly expressed in B cells but can also be found in other tissues, indicating its potential role in broader biological functions beyond the immune system. Research has shown that alterations in BexB expression levels can be associated with certain diseases, including cancers and autoimmune disorders.
BexB protein belongs to a larger class of proteins known as signaling molecules. It is classified under the category of regulatory proteins due to its involvement in modulating various cellular signaling pathways. The protein exhibits characteristics typical of both transcription factors and signaling intermediates.
The synthesis of BexB protein can be achieved through several methods, including:
In cell-free systems, components such as ribosomes, transfer RNA, amino acids, and other necessary factors are combined to facilitate translation. The use of specific codons and optimized conditions can enhance yield and purity of the synthesized protein.
The molecular structure of BexB protein has been studied using various techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that BexB contains specific domains that facilitate its interaction with other proteins and nucleic acids.
The three-dimensional structure highlights key features such as binding sites and conformational changes that occur upon ligand interaction. Structural data indicate that BexB may undergo post-translational modifications that affect its stability and function.
BexB participates in several biochemical reactions within the cell, primarily involving:
Mass spectrometry is often employed to analyze these interactions and modifications, providing insights into the dynamics of BexB's role in cellular signaling networks .
The mechanism by which BexB exerts its effects involves:
Studies have shown that alterations in BexB activity can lead to significant changes in immune responses or contribute to disease states, highlighting its importance as a regulatory molecule.
The study of BexB protein has significant implications across various fields:
The bexB protein comprises 1,183 amino acids, with a molecular weight of approximately 132 kDa. Bioinformatics analyses reveal a modular architecture featuring distinct functional domains:
Crucially, the FH-binding domain harbors a conserved loop motif (residues 901-910) connecting helices α1 and α2, which mutagenesis studies confirm as essential for high-affinity FH interaction [1]. This domain architecture positions bexB as a multifunctional virulence factor capable of both adhesion and complement regulation.
Table 1: Domain Architecture of bexB Protein
Domain | Residue Range | Key Features | Functional Role |
---|---|---|---|
Signal Peptide | 1-28 | Hydrophobic core | Secretion targeting |
Big Domains | 150-230; 280-360 | β-sandwich fold | Host cell adhesion |
Coiled-Coil Region | 450-600 | Heptad repeats | Protein oligomerization |
FH-Binding Domain | 820-1050 | Three-helix bundle; Loop901-910 | Complement evasion |
LPXTG Motif | 1160-1164 | C-terminal sorting signal | Cell wall anchoring |
The atomic-resolution structure of the bexB FH-binding domain (residues 850-1050) was solved using X-ray crystallography at 2.5 Å resolution (PDB ID: 7T9X). The structure reveals a compact three-helix bundle (α1: 860-890; α2: 900-940; α3: 960-1040) stabilized by hydrophobic core interactions. Helices α1 and α2 are connected by a flexible loop (residues 901-910) that forms direct contacts with complement control protein (CCP) domains 3-4 of factor H [1] [7].
Complementary NMR spectroscopy studies provided insights into dynamic regions inaccessible to crystallography. ¹H-¹⁵N HSQC spectra revealed significant chemical shift perturbations in the loop901-910 upon FH binding, confirming its functional role. NMR relaxation experiments further identified flexible termini (residues 850-855 and 1035-1040) absent in electron density maps [3] [6]. A synergistic approach combining these methods resolved ambiguities: NMR-defined domain boundaries enabled crystallization of a truncated construct (residues 860-1040), while Rosetta computational modeling refined molecular replacement phases [3].
Table 2: Structural Determination Methods for bexB Domains
Method | Resolution/Technique | Construct | Key Findings |
---|---|---|---|
X-ray Crystallography | 2.5 Å (Synchrotron) | BexB850-1050 | Three-helix bundle; FH-binding loop |
Solution NMR | ¹H-¹⁵N HSQC; T1/T2 relaxation | BexB850-1050 | Flexible termini; FH-induced CSPs in loop |
Hybrid Approach | CS-Rosetta with NMR shifts | BexB850-1040 | Validated helix bundle topology |
The bexB protein exhibits ligand-responsive dynamics critical to its function. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrates that FH binding induces rigidification of the three-helix bundle, reducing deuterium uptake in helices α2 and α3 by >40%. Conversely, the inter-helical loops display millisecond flexibility essential for conformational adaptation to FH [2] [6].
Notably, bexB undergoes pH-dependent oligomerization mediated by its coiled-coil domain. Analytical ultracentrifugation reveals a monomer-dimer equilibrium (Kd = 15 μM) at physiological pH, shifting toward tetramers below pH 5.5. This transition may enable endosomal evasion during host cell invasion [6]. Molecular dynamics simulations further reveal that deletion of the B75KN region (residues 750-880) disrupts allosteric communication between the Big domains and FH-binding site, explaining the 80% reduction in bacterial survival in blood observed in ΔB75KN mutants [1] [2].
bexB undergoes several post-translational modifications (PTMs) that modulate its stability and function:
Biophysical stability profiling reveals exceptional thermal resilience (Tm = 68°C via DSC) and resistance to tryptic digestion. However, accelerated degradation studies at 40°C identify a labile region (residues 700-750) within the coiled-coil domain, suggesting a potential target for therapeutic intervention [5].
Concluding Remarks
The structural characterization of bexB reveals a sophisticated virulence factor employing modular domains, ligand-responsive dynamics, and stabilizing PTMs to subvert host immunity. The three-helix bundle FH-binding domain represents a compelling target for structure-guided inhibitors, while the identified PTMs offer avenues to disrupt protein stability. Future work should leverage these atomic insights to develop anti-infectives targeting bexB-mediated complement evasion.
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